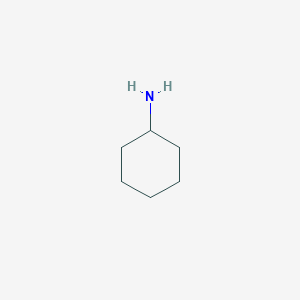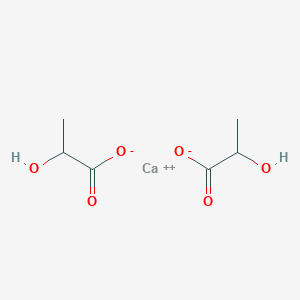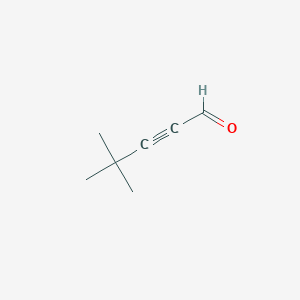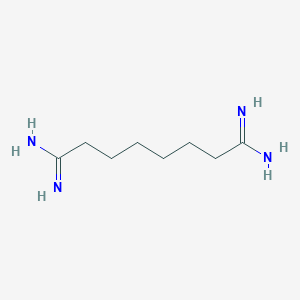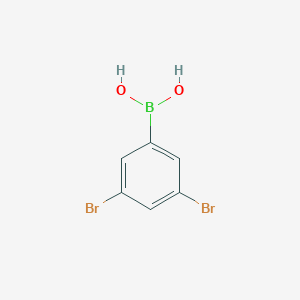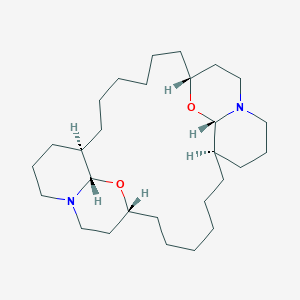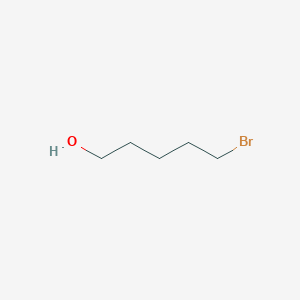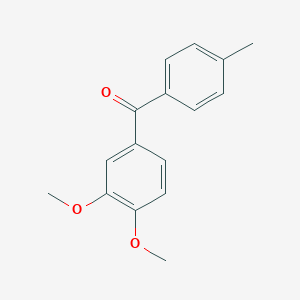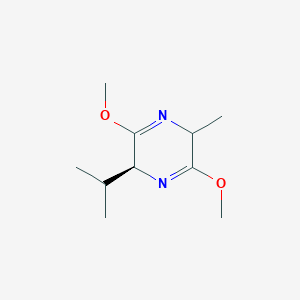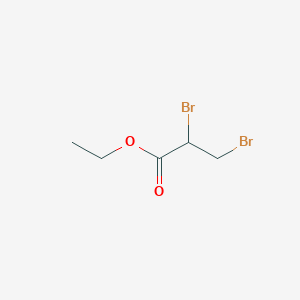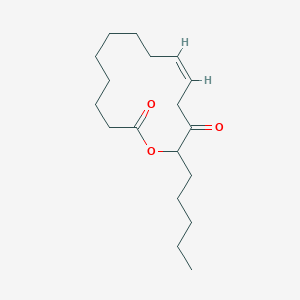
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning it can activate them to a certain extent but not fully. This activation leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of neurotransmitters such as dopamine, resulting in its analgesic and neuroprotective effects.
Biochemische Und Physiologische Effekte
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It also has analgesic properties, which can be attributed to its ability to decrease the release of neurotransmitters such as glutamate. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, allowing for specific targeting of the endocannabinoid system. However, one limitation is its partial agonist activity, which may make it less effective than full agonists in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione. One direction is exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is investigating its potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research could be done on its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
Synthesemethoden
The synthesis of (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione involves the reaction of 1,5-cyclooctadiene with 1,4-benzoquinone in the presence of a palladium catalyst. The resulting product is then reacted with pentylmagnesium bromide to form (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione.
Wissenschaftliche Forschungsanwendungen
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
Eigenschaften
CAS-Nummer |
114416-55-6 |
|---|---|
Produktname |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-14-17-16(19)13-11-8-6-4-5-7-9-12-15-18(20)21-17/h8,11,17H,2-7,9-10,12-15H2,1H3/b11-8- |
InChI-Schlüssel |
MANKLCWXYICFDJ-FLIBITNWSA-N |
Isomerische SMILES |
CCCCCC1C(=O)C/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
Kanonische SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
Synonyme |
12-keto-9(2)-octadecen-13-olide 12-KO13O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



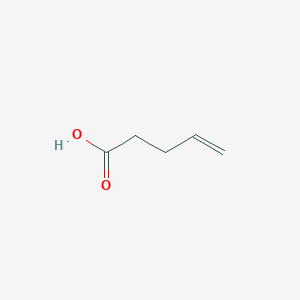
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)
